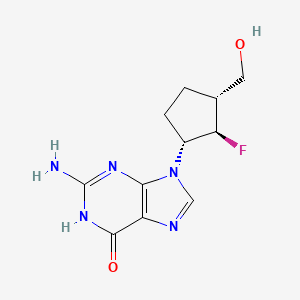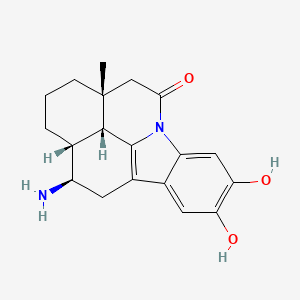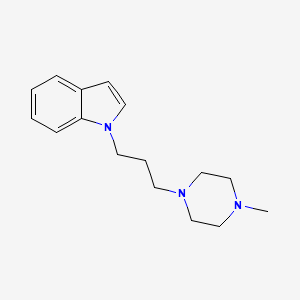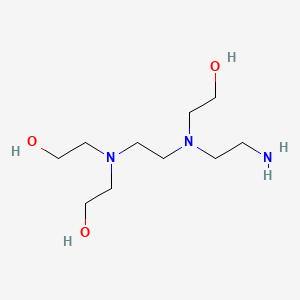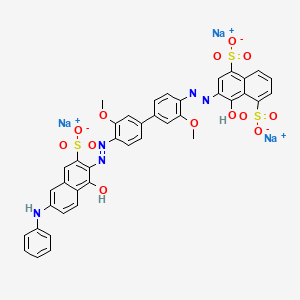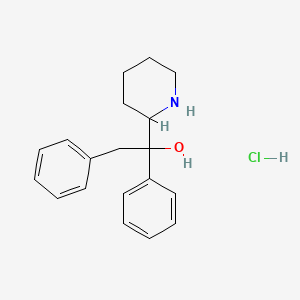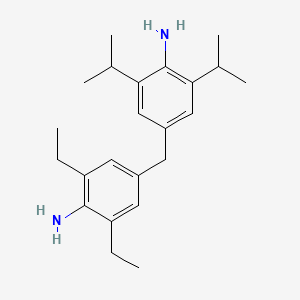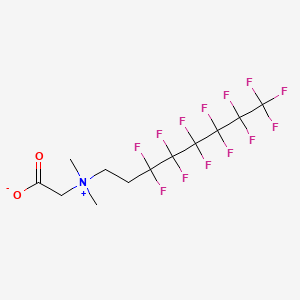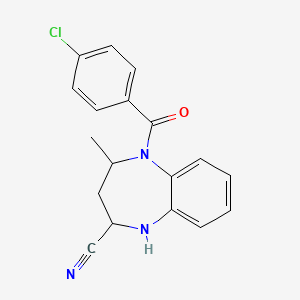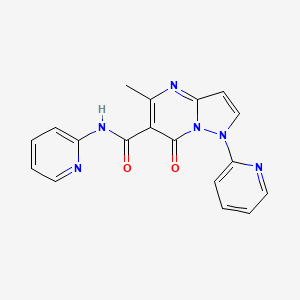
10H-Phenothiazine, 2-acetyl-10-((((2,4-dichlorophenyl)methyl)amino)acetyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10H-フェノチアジン, 2-アセチル-10-((((2,4-ジクロロフェニル)メチル)アミノ)アセチル)-は、フェノチアジン類に属する複雑な有機化合物です。フェノチアジン類は、その多様な生物活性で知られており、医薬品化学において広く使用されています。
準備方法
合成ルートと反応条件
10H-フェノチアジン, 2-アセチル-10-((((2,4-ジクロロフェニル)メチル)アミノ)アセチル)-の合成は、通常、複数のステップを伴います。一般的な方法の1つは、フェノチアジンのアシル化から始まります。 フェノチアジンは、まず、硫黄とヨウ素を用いた古典的な縮合により、ジフェニルアミンから合成されます 。 得られたフェノチアジンは、次にトルエン中でアシルクロリドを用いてアシル化され、10-アシルフェノチアジンが形成されます 。 二硫化炭素中で塩化アルミニウムの存在下で、さらにアシルクロリドでアシル化すると、2,10-ジアシルフェノチアジンが生成されます 。 この中間体の脱アシル化により、目的の2-アセチルフェノチアジンが生成されます .
工業的生産方法
この化合物の工業的生産方法は、実験室での合成と似ていますが、より大量に対応できるように拡大されています。連続フローリアクターと最適化された反応条件の使用により、より高い収率と純度が得られます。このプロセスでは、温度、圧力、試薬濃度を注意深く制御することで、効率的に目的の生成物を得ることができます。
化学反応の分析
反応の種類
10H-フェノチアジン, 2-アセチル-10-((((2,4-ジクロロフェニル)メチル)アミノ)アセチル)-は、以下のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。
置換: この化合物は、特に求電子置換反応を起こす可能性があります。これは、芳香環の存在によるものです。
一般的な試薬と条件
酸化: 酸性または中性条件における過マンガン酸カリウム。
還元: 乾燥エーテル中の水素化リチウムアルミニウムまたはメタノール中の水素化ホウ素ナトリウム。
置換: 触媒の存在下における臭素または硝酸などの試薬を用いた求電子置換反応。
生成される主な生成物
酸化: 酸素含有官能基が追加された酸化誘導体。
還元: 酸素含有官能基が減少した還元誘導体。
置換: 芳香環にさまざまな官能基が結合した置換フェノチアジン誘導体。
科学研究への応用
10H-フェノチアジン, 2-アセチル-10-((((2,4-ジクロロフェニル)メチル)アミノ)アセチル)-は、いくつかの科学研究への応用があります。
化学: 他の複雑な有機分子やヘテロ環式化合物を合成するためのビルディングブロックとして使用されます.
生物学: その抗菌活性と抗腫瘍活性の可能性について研究されています.
医学: 抗炎症、抗ヒスタミン、鎮痛効果を持つ新しい医薬品を開発するための潜在的な用途について調査されています.
工業: 染料、顔料、その他の工業用化学品の生産に使用されています。
科学的研究の応用
10H-Phenothiazine, 2-acetyl-10-((((2,4-dichlorophenyl)methyl)amino)acetyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antitumor activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
10H-フェノチアジン, 2-アセチル-10-((((2,4-ジクロロフェニル)メチル)アミノ)アセチル)-の作用機序は、さまざまな分子標的や経路との相互作用を伴います。この化合物は、酵素や受容体と相互作用して、細胞プロセスを変化させる可能性があります。たとえば、炎症に関与する特定の酵素を阻害したり、受容体と相互作用して免疫応答を調節したりする可能性があります。正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似化合物の比較
類似化合物
独自性
10H-フェノチアジン, 2-アセチル-10-((((2,4-ジクロロフェニル)メチル)アミノ)アセチル)-は、その特異的な置換パターンと2,4-ジクロロフェニル基の存在によりユニークです。この構造的特徴は、明確な化学的および生物学的特性を与え、さまざまな用途に適した貴重な化合物となります。さまざまな化学反応を起こす能力と、潜在的な治療効果は、他のフェノチアジン誘導体と比較して、その独自性をさらに強調しています。
類似化合物との比較
Similar Compounds
- 2-Acetyl-10H-phenothiazine-10-propanenitrile
- 2-(4-phenyl-2-quinoly)-10-methyl phenothiazine
- 10-methyl-10H-phenothiazine
Uniqueness
10H-Phenothiazine, 2-acetyl-10-((((2,4-dichlorophenyl)methyl)amino)acetyl)- is unique due to its specific substitution pattern and the presence of the 2,4-dichlorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further highlight its uniqueness compared to other phenothiazine derivatives.
特性
CAS番号 |
89516-32-5 |
|---|---|
分子式 |
C23H18Cl2N2O2S |
分子量 |
457.4 g/mol |
IUPAC名 |
1-(2-acetylphenothiazin-10-yl)-2-[(2,4-dichlorophenyl)methylamino]ethanone |
InChI |
InChI=1S/C23H18Cl2N2O2S/c1-14(28)15-7-9-22-20(10-15)27(19-4-2-3-5-21(19)30-22)23(29)13-26-12-16-6-8-17(24)11-18(16)25/h2-11,26H,12-13H2,1H3 |
InChIキー |
LNABEMVFKGRFGJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNCC4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;iodide](/img/structure/B12741894.png)
